Crotonaldehyde,daih derivative

Description

Contextual Significance of Crotonaldehyde (B89634) as a Core Building Block in Organic Synthesis

Crotonaldehyde, systematically named (2E)-but-2-enal, is a highly versatile α,β-unsaturated aldehyde. researchgate.netwikipedia.org Its structure, featuring both an aldehyde functional group and a conjugated carbon-carbon double bond, allows it to participate in a wide array of chemical reactions, making it a crucial intermediate in organic synthesis. wikipedia.orgnih.gov The reactivity of these two functional groups enables chemists to use crotonaldehyde as a starting material for the production of a diverse range of commercially important chemicals.

Historically, a primary application of crotonaldehyde was in the manufacture of n-butanol. nih.gov Today, its predominant use is as a precursor in the synthesis of sorbic acid, a widely used food preservative, and crotonic acid. nih.govnih.govfuturemarketinsights.com Furthermore, crotonaldehyde serves as a key intermediate in the production of fine chemicals, including vitamin E, and various pesticides. wikipedia.orgnih.gov The aldol (B89426) condensation of acetaldehyde (B116499) is the primary industrial route to produce crotonaldehyde. wikipedia.org Its utility is further demonstrated in its conversion to crotonylidene diurea, a slow-release fertilizer. wikipedia.org

Evolution of Derivatization Strategies for α,β-Unsaturated Aldehydes in Scholarly Discourse

The inherent reactivity of α,β-unsaturated aldehydes has spurred the development of numerous derivatization strategies aimed at modifying their chemical properties for specific applications, such as enhancing their detectability in analytical methods or altering their biological activity. A common approach involves targeting the carbonyl group. For instance, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones is a well-established method for the analysis of aldehydes, including those that are α,β-unsaturated. nih.gov

More advanced derivatization techniques focus on creating derivatives with specific functionalities. For example, in the field of proteomics and metabolomics, derivatizing agents are designed to react with aldehydes to introduce a tag that facilitates detection by mass spectrometry or fluorescence spectroscopy. nih.gov The evolution of these strategies has moved towards the development of reagents that offer high selectivity, robust reaction conditions, and the ability to introduce moieties that enhance ionization efficiency in mass spectrometry. The development of such tailored derivatizing agents is critical for the sensitive and accurate quantification of aldehydes in complex biological matrices.

Research Imperatives and Future Directions for Complex Crotonaldehyde Derivatives, including Crotonaldehyde, DAIH derivative

The future of research into complex crotonaldehyde derivatives is driven by the pursuit of novel functionalities and applications. A key area of interest lies in the development of derivatives with enhanced biological activity for potential use in pharmaceuticals and agrochemicals. futuremarketinsights.comvaluemarketresearch.com Innovations in catalysis are enabling more efficient and selective synthesis of complex derivatives, with a growing emphasis on sustainable and "green" chemical processes. futuremarketinsights.com

A specific compound of interest in this evolving landscape is "Crotonaldehyde, DAIH derivative." While the exact identity of the "DAIH" moiety is not yet fully elucidated in publicly available scientific literature, its classification as a product for proteomics research suggests it is a specialized derivatizing agent. The molecular formula of this derivative is C₂₇H₂₂N₂O₂. The investigation into the structure and properties of such novel derivatives is a significant research imperative. Understanding the nature of the DAIH derivatization and its effect on the crotonaldehyde backbone will be crucial in unlocking its potential applications. Future research will likely focus on the synthesis, characterization, and evaluation of this and other complex crotonaldehyde derivatives in various scientific and industrial contexts.

Detailed Research Findings

| Property | Value |

| CAS Number | 103480-19-9 |

| Molecular Formula | C₂₇H₂₂N₂O₂ |

| Molecular Weight | 406.48 g/mol |

| Indicated Use | Proteomics Research |

This table is based on data from chemical supplier catalogs.

The molecular formula suggests that the "DAIH" reagent contributes a significant molecular weight and a complex aromatic structure to the crotonaldehyde molecule. Further investigation is required to determine the precise chemical structure of the DAIH moiety and the nature of its linkage to the crotonaldehyde backbone.

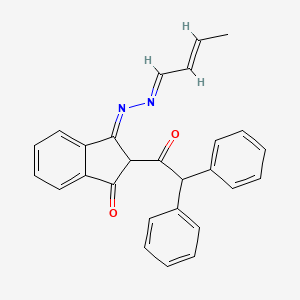

Structure

3D Structure

Properties

Molecular Formula |

C27H22N2O2 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

(3E)-3-[(E)-[(E)-but-2-enylidene]hydrazinylidene]-2-(2,2-diphenylacetyl)inden-1-one |

InChI |

InChI=1S/C27H22N2O2/c1-2-3-18-28-29-25-21-16-10-11-17-22(21)26(30)24(25)27(31)23(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h2-18,23-24H,1H3/b3-2+,28-18+,29-25- |

InChI Key |

HYQCUKOHQHEHJH-HVBJSQNKSA-N |

Isomeric SMILES |

C/C=C/C=N/N=C/1\C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC=CC=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics of Crotonaldehyde Derivatives

Gas-Phase Reactions and Atmospheric Chemical Processes

The atmospheric chemistry of crotonaldehyde (B89634) is of considerable interest due to its role as a volatile organic compound (VOC) and its impact on air quality. Its reactions with key atmospheric oxidants, namely the hydroxyl radical (OH) and ozone (O₃), are critical in determining its atmospheric lifetime and the formation of secondary pollutants.

The hydroxyl radical (OH) is a primary daytime oxidant in the troposphere. The oxidation of crotonaldehyde initiated by OH radicals proceeds through several pathways, influencing the formation of secondary organic aerosols (SOA).

The reaction of OH radicals with crotonaldehyde can occur via H-atom abstraction from the aldehydic group or addition to the C=C double bond. While the aldehydic H-abstraction leads to fragmentation, non-aldehydic H-abstraction can lead to molecular functionalization and growth copernicus.org. In the presence of nitrogen oxides (NOx), the oxidation of crotonaldehyde can lead to the formation of nitrocatechols copernicus.org. The rate constants for the gas-phase reactions of various aldehydes with OH radicals have been measured, providing insight into their atmospheric reactivity capes.gov.br.

The general mechanism for the OH-initiated oxidation of n-aldehydes involves two main channels: aldehydic H-abstraction (C1) and non-aldehydic H-abstraction (Cn) copernicus.org. Under high-NOx conditions, the acyl peroxy radical formed from the C1 channel can fragment, leading to a smaller aldehyde copernicus.org. The non-aldehydic channel (Cn) can lead to isomerization products copernicus.org.

A study on the OH-initiated oxidation of C2-C5 aliphatic aldehydes in the presence of mineral aerosols has also been conducted, highlighting the influence of heterogeneous surfaces on the reaction pathways copernicus.org.

Ozonolysis is another significant removal pathway for crotonaldehyde in the atmosphere. The reaction is initiated by the cycloaddition of ozone to the C=C double bond, forming an unstable primary ozonide (POZ) nih.govresearchgate.netchemrxiv.org. This POZ rapidly decomposes through two main pathways, yielding a Criegee intermediate (CI) and an aldehyde compound nih.govresearchgate.netchemrxiv.org.

For crotonaldehyde, the decomposition of the POZ leads to two different Criegee intermediates: acetaldehyde (B116499) oxide (CH₃CHOO) and glyoxal (B1671930) oxide (CHOCHOO), along with glyoxal and acetaldehyde, respectively chemrxiv.orgrsc.org. These Criegee intermediates are highly reactive and play a crucial role in atmospheric chemistry, contributing to the formation of secondary organic aerosols and influencing the atmospheric budget of hydroxyl radicals chemrxiv.orgrsc.org.

The reaction network of these CIs includes unimolecular and bimolecular reactions. Below 600 K, bimolecular reactions with species like formaldehyde, acetaldehyde, and alkenes are significant chemrxiv.org. The ozonolysis of crotonaldehyde is observed to initiate at temperatures as low as 390 K chemrxiv.orgchemrxiv.org.

The presence of mineral dust aerosols, with silica (B1680970) (SiO₂) being a major component, can influence the ozonolysis of crotonaldehyde. Crotonaldehyde can be adsorbed on the surface of hydroxylated silica oligomer clusters through hydrogen bonding. While this adsorption does not alter the fundamental ozonolysis mechanism, it can affect the reaction rate nih.govresearchgate.net.

The reaction rate constant for the gas-phase reaction of ozone with crotonaldehyde has been determined experimentally. One study reported a rate coefficient of 1.58 ± 0.23 x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ rsc.org. Another theoretical study calculated a rate constant of 1.24 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at 298 K and 1 atm nih.govresearchgate.net. While there is a discrepancy between these values, they both indicate that ozonolysis is a significant atmospheric sink for crotonaldehyde.

| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| Crotonaldehyde | O₃ | 1.58 ± 0.23 x 10⁻¹⁸ | 296 ± 2 | rsc.org |

| Crotonaldehyde | O₃ | 1.24 x 10⁻¹⁷ | 298 | nih.govresearchgate.net |

Heterogeneous Catalytic Reaction Mechanisms

The selective hydrogenation of crotonaldehyde is a fundamentally important and challenging reaction in the production of fine chemicals, particularly crotyl alcohol, an unsaturated alcohol with applications in the fragrance and pharmaceutical industries. The key to this process lies in the chemoselective hydrogenation of the carbonyl (C=O) bond while preserving the olefinic (C=C) bond.

Thermodynamically, the hydrogenation of the C=C bond is more favorable than that of the C=O bond. Therefore, achieving high selectivity towards crotyl alcohol requires carefully designed catalysts that can preferentially activate the carbonyl group.

Various metal catalysts, including platinum (Pt), palladium (Pd), iridium (Ir), and gold (Au), have been investigated for this reaction.

Iridium (Ir) catalysts have shown high activity and selectivity for the hydrogenation of the C=O bond in α,β-unsaturated aldehydes researchgate.netrsc.org. The addition of promoters like iron (Fe) and chromium (Cr) to Ir catalysts supported on silica can further enhance their performance by modifying the electronic properties and dispersion of the active metal google.com.

Gold (Au) catalysts are notably selective for the hydrogenation of the C=O group in α,β-unsaturated aldehydes, leaving the C=C double bond intact wikipedia.org. The selectivity of Au catalysts can be influenced by particle size and the nature of the support material wikipedia.org.

Platinum (Pt) catalysts can be made more selective towards crotyl alcohol formation by using specific supports like activated carbon or by forming alloys osu.educapes.gov.br. The interface between Pt and a metal oxide support is crucial for activating the C=O bond osu.edu.

Palladium (Pd) catalysts generally show low selectivity towards crotyl alcohol, favoring the hydrogenation of the C=C bond conicet.gov.ar.

The selectivity of the hydrogenation reaction is strongly dependent on the adsorption geometry of crotonaldehyde on the catalyst surface.

On Copper (Cu) surfaces , crotonaldehyde adsorbs preferentially through the oxygen atom of the carbonyl group in a mono-coordinated fashion nih.govaip.orgaip.org. This mode of adsorption is believed to make Cu a good catalyst for the selective hydrogenation of the C=O bond aip.org. The adsorption energy on Cu is weaker compared to Pt, ranging from -50 to -65 kJ/mol nih.govaip.org.

On Platinum (Pt) surfaces , multi-coordination centered around the C=C bond is the preferred adsorption mode nih.govaip.orgaip.org. This configuration facilitates the hydrogenation of the olefinic bond. The adsorption coverage on Pt can influence the molecular orientation and, consequently, the chemoselectivity rsc.org.

On Iridium (Ir) catalysts modified with metal oxides such as ReOx, the metal oxide plays a role in promoting the adsorption of crotonaldehyde and activating the aldehyde group acs.org. This brings the reactant in close proximity to the active sites where hydride species are generated acs.org. The use of ligands like tetradecyltrimethyl ammonium (B1175870) bromide (TTAB) on Ir catalysts can also enhance crotonaldehyde adsorption and strengthen the C=O adsorption, leading to higher activity and selectivity cjcatal.com.

On Rhenium (Re) and Niobium Oxide (NbOx) modified Ir catalysts , these metal oxides enhance both the activity and selectivity for crotyl alcohol formation acs.org.

On Cu-Pt alloy surfaces , density functional theory (DFT) calculations have shown that the presence of Pt, even as single atoms, increases the stability of the adsorbed crotonaldehyde nsf.govmdpi.com. The preferred bonding is via multiple coordination, involving a di-σ bonding of the C=O group across a Cu-Cu bridge and a π bonding to a Pt atom nsf.govmdpi.com.

| Catalyst Surface | Preferred Adsorption Mode | Key Findings | Reference(s) |

| Copper (Cu) | Mono-coordinated via C=O oxygen | Weaker adsorption, promotes C=O hydrogenation. | nih.govaip.orgaip.org |

| Platinum (Pt) | Multi-coordinated via C=C bond | Stronger adsorption, favors C=C hydrogenation. | nih.govaip.orgaip.orgrsc.org |

| Ir-ReOx | Adsorption on ReOx species | Metal oxide activates the C=O group. | acs.org |

| Cu-Pt Alloy | Multi-coordination (di-σ C=O, π C=C) | Pt enhances adsorbate stability. | nsf.govmdpi.com |

The mechanism of hydrogenation often involves the generation of hydride species (H⁻) from molecular hydrogen (H₂) and their subsequent transfer to the adsorbed substrate.

On metal oxide-modified Iridium (Ir) catalysts, a four-step reaction mechanism has been proposed for the selective hydrogenation of crotonaldehyde to crotyl alcohol acs.org:

Adsorption of crotonaldehyde onto the metal oxide (e.g., ReOx) species.

Generation of hydride species from H₂ on the Ir metal sites.

Hydride attack on the adsorbed crotonaldehyde species. This is often the rate-determining step.

Desorption of the product, crotyl alcohol.

The Ir metal is responsible for generating the hydride species, which leads to the high selectivity towards the unsaturated alcohol. The metal oxide component promotes the adsorption and activation of the carbonyl group acs.org. A catalytic cycle involving an ionic heterolytic bifunctional hydrogenation mechanism has also been proposed for iridium pincer complexes in the hydrogenation of aldehydes and ketones rsc.org.

Isotopic Effects in Catalytic Transformations

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.orgnih.gov This change in rate is a quantum mechanical phenomenon stemming from the fact that heavier isotopes have lower vibrational frequencies and, consequently, lower zero-point energies (ZPE). nih.govyoutube.com Therefore, a greater amount of energy is typically required to break a bond to a heavier isotope, resulting in a slower reaction rate. nih.gov The effect is most pronounced when the relative mass change is large, such as the substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D). wikipedia.org The rate of a reaction involving a carbon-hydrogen (C-H) bond is often 6 to 10 times faster than the corresponding carbon-deuterium (C-D) bond. wikipedia.org

KIEs are classified as either primary or secondary.

Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edursc.org For example, a significant primary KIE would be expected in the catalytic oxidation of crotonaldehyde if the abstraction of the aldehydic hydrogen is the slowest step. libretexts.org

Secondary KIEs (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. numberanalytics.comepfl.ch These effects are typically smaller than primary KIEs and arise from changes in the vibrational environment of the transition state compared to the reactant. rsc.org For instance, in the catalytic hydrogenation of crotonaldehyde, isotopic substitution at the α- or β-carbons could reveal changes in hybridization (e.g., from sp² to sp³) at the transition state. nih.gov An sp² to sp³ rehybridization typically results in an inverse KIE (kH/kD ≈ 0.8-0.9), while an sp³ to sp² change leads to a normal KIE (kH/kD ≈ 1.1-1.2). nih.gov

While the principles of KIE are well-established, specific, detailed studies reporting KIE values for the industrial catalytic hydrogenation or oxidation of crotonaldehyde are not prevalent in the surveyed literature. However, the application of KIE is documented for analogous systems. For example, low deuterium isotope effects (less than 2) were measured for the cytochrome P-450 catalyzed oxidation of dihydropyridines, suggesting a mechanism not involving hydrogen atom abstraction in the rate-determining step. researchgate.net In contrast, large KIEs are often indicative of C-H bond cleavage being the rate-limiting step. youtube.com Theoretical methods, such as semiclassical instanton theory and density functional theory (DFT), can be used to compute and predict KIEs, providing a powerful complement to experimental studies for validating proposed reaction mechanisms. youtube.com

Chemical Mechanisms of Adduct Formation with Biological Molecules

Crotonaldehyde is known to react with biological macromolecules, most notably DNA, to form various adducts. This reactivity is a key factor in its mutagenic and carcinogenic properties. nih.govrsc.org

Investigation of 1,N²-Propanodeoxyguanosine Adduct Formation Pathways

One of the most significant reaction pathways involves the formation of cyclic adducts with deoxyguanosine (dG), a building block of DNA. Crotonaldehyde reacts with the exocyclic N²-amino group and the N1-ring nitrogen of dG to form 1,N²-propanodeoxyguanosine adducts. numberanalytics.comepfl.chosti.gov

The primary mechanism involves a Michael addition of the N²-amine of dG to the carbon-carbon double bond of crotonaldehyde. youtube.comrsc.org This is followed by a cyclization reaction where the N1 of the guanine (B1146940) ring attacks the aldehydic carbon, forming a new heterocyclic ring. youtube.comrsc.org This process results in the formation of several stereoisomeric adducts due to the creation of new chiral centers at the C6 and C8 positions of the resulting pyrimidopurinone structure. youtube.comnih.gov

The major products are a pair of diastereomers with a trans relative configuration of the substituents in the newly formed ring. rsc.orgnih.gov A smaller amount of the corresponding cis diastereomers is also formed. nih.gov An alternative, minor pathway for the formation of these adducts involves the reaction of two acetaldehyde molecules with deoxyguanosine. youtube.comepfl.ch The reaction of crotonaldehyde with DNA itself has been shown to yield these same cyclic 1,N²-propanodeoxyguanosine adducts. numberanalytics.comosti.gov

Beyond the primary cyclic adducts, the reaction of crotonaldehyde with DNA is more complex than initially thought. Further studies have identified stable N²-paraldol-dG adducts, which arise from the reaction of 3-hydroxybutanal (the hydrated form of crotonaldehyde) with deoxyguanosine. rsc.orgnih.gov

Table 1: Major Deoxyguanosine Adducts Formed from Crotonaldehyde

| Adduct Type | Specific Adduct Name/Description | Key Formation Pathway | Stereochemistry Notes | Reference |

|---|---|---|---|---|

| Cyclic 1,N²-Adduct | 1,N²-propanodeoxyguanosine (Cro-dGuo) | Michael addition followed by cyclization | Mainly (6R,8R) and (6S,8S) trans diastereomers. rsc.orgnih.gov Minor cis isomers also formed. nih.gov | epfl.chosti.govnih.gov |

| Cyclic 1,N²-Adduct (Regioisomer) | γ-OH-PdG (8-hydroxy) and α-OH-PdG (6-hydroxy) | Michael addition and cyclization | The γ-OH-PdG exists as a mix of C8-OH epimers. youtube.comrsc.org | youtube.comrsc.org |

| Paraldol Adduct | N²-paraldol-dG | Reaction of 3-hydroxybutanal (crotonaldehyde hydrate) with dG | Four diastereomers observed, differing in dioxane ring substituents. | rsc.orgnih.gov |

Reaction Product Isomerization Studies (e.g., E/Z-Isomerization of DNPH derivatives)

The reaction of crotonaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a standard method for its detection and quantification. The resulting product, crotonaldehyde-2,4-dinitrophenylhydrazone, exists as stereoisomers around the C=N double bond, designated as E and Z isomers.

Purified aldehyde-2,4-dinitrophenylhydrazones typically exist exclusively as the E-isomer. researchgate.net However, the E-isomer can convert to the Z-isomer, a process known as E/Z isomerization. This isomerization is notably catalyzed by acid. researchgate.net In the presence of an acid catalyst like phosphoric acid, an equilibrium mixture of the E and Z isomers is established. researchgate.net For many aldehyde-DNPH derivatives, this equilibrium is reached within several hours. Ultraviolet (UV) irradiation can also induce isomerization, sometimes leading to Z/E ratios that exceed the acid-catalyzed equilibrium. researchgate.net

The equilibrium Z/E ratio is characteristic for each aldehyde derivative. For crotonaldehyde-2,4-dinitrophenylhydrazone, the Z/E isomer ratio at equilibrium in an acidic solution is reported to be 0.093. This is different from the ratios for other common aldehydes, highlighting structural influences on the equilibrium position. researchgate.net The isomerization is a critical factor to control for accurate analytical determination using the DNPH method, necessitating the treatment of both samples and standards with acid to ensure they reach the same equilibrium state.

Table 2: Equilibrium Z/E Isomer Ratios for DNPH Derivatives of Various Aldehydes in Acidic Solution

| Aldehyde | Equilibrium Z/E Ratio | Reference |

|---|---|---|

| Acrolein | 0.028 | |

| Crotonaldehyde | 0.093 | |

| Acetaldehyde | 0.309 - 0.32 | researchgate.net |

| Propionaldehyde (Propanal) | 0.14 - 0.143 | researchgate.net |

| 2-Butanone (Ketone) | 0.154 - 0.20 |

Theoretical Insights into Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the energetics and transition states of reactions involving crotonaldehyde derivatives. These theoretical studies help to elucidate reaction mechanisms at a molecular level, complementing experimental findings.

DFT calculations have been employed to explore the reaction mechanism of crotonaldehyde hydrogenation on platinum surfaces, Pt(111). These studies identified that the dominant reaction pathway begins with the hydrogenation of the carbonyl oxygen. A key finding was the identification of a 1,4-addition mechanism that generates an enol intermediate, which then tautomerizes to butanal (the saturated aldehyde). This pathway was found to be the primary route to butanal, rather than a direct hydrogenation of the C=C double bond.

Theoretical studies on the gaseous hydrogenation of crotonaldehyde have also been conducted. libretexts.org By comparing the activation energies for the hydrogenation of the C=C and C=O bonds, it was found that the conjugation between these two groups significantly reduces the difference in their activation energies, making the selective hydrogenation of one group over the other a subtle challenge that can be tuned by catalysis. libretexts.org From a thermodynamic perspective, hydrogenation of the C=C bond is more exothermic than that of the C=O bond. libretexts.org

Furthermore, DFT has been used to investigate the formation of crotonaldehyde as a byproduct in industrial processes, such as the synthesis of vinyl acetate. These calculations revealed that the aldol (B89426) condensation of acetaldehyde is a plausible pathway for crotonaldehyde generation, and the associated kinetic models were refined based on these theoretical results. Computational models have also been used to study the adsorption of crotonaldehyde on catalyst surfaces like Cu-Pt alloys, showing that the presence of even single platinum atoms can significantly stabilize the adsorbed molecule, influencing the subsequent reaction kinetics. These theoretical approaches are crucial for understanding the fleeting transition states that govern chemical reactions, providing structural and energetic data that is often difficult or impossible to obtain experimentally.

Computational and Theoretical Investigations of Crotonaldehyde Derivative Reactivity and Structure

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. scispace.commpg.de DFT methods are employed to determine the ground-state electronic density, which in turn allows for the calculation of a molecule's energy and other properties. scispace.com

For crotonaldehyde (B89634) and its derivatives, DFT calculations are instrumental in several key areas:

Electronic Structure: DFT provides a detailed picture of the electron distribution within the molecule. This is crucial for understanding the reactivity of the α,β-unsaturated system, including the partial positive charges on the carbonyl carbon and the β-carbon, which are susceptible to nucleophilic attack. The theory also allows for the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to predicting chemical reactivity and charge transfer processes. nih.gov

Geometry Optimization: A primary application of DFT is to find the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. youtube.comnih.gov This involves finding the minimum energy structure on the potential energy surface. For crotonaldehyde, this includes determining bond lengths, bond angles, and dihedral angles that define its shape. DFT can accurately predict the planar structure of the conjugated system and the preferred conformations, such as the more stable E-(s)-trans isomer. nsf.gov

Vibrational Frequencies: Once the optimized geometry is obtained, DFT can be used to calculate the vibrational frequencies of the molecule. scielo.org.mx These theoretical frequencies correspond to the various modes of vibration within the molecule, such as stretching, bending, and twisting of chemical bonds. The calculated vibrational spectra can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the structure of a synthesized derivative or to help assign experimental spectral bands to specific molecular motions. nih.govnih.gov For instance, the characteristic C=O and C=C stretching frequencies in the IR spectrum of crotonaldehyde derivatives can be accurately predicted.

A comparison of experimental and calculated vibrational frequencies for a crotonaldehyde derivative is often presented in a table to assess the accuracy of the computational method.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for a Hypothetical Crotonaldehyde Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d)) |

| C=O Stretch | 1685 | 1705 |

| C=C Stretch | 1640 | 1655 |

| C-H Stretch (aldehyde) | 2720 | 2735 |

| C-H Bending (out-of-plane) | 970 | 975 |

Ab Initio Molecular Orbital Calculations for Reaction Pathway Mapping

Ab initio molecular orbital methods are a class of computational techniques based on first principles of quantum mechanics, without the use of empirical parameters. dtic.mil These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory, provide a rigorous approach to studying chemical reactions. numberanalytics.comrsc.org

For crotonaldehyde derivatives, ab initio calculations are particularly valuable for mapping reaction pathways. This involves:

Locating Transition States: A transition state is the highest energy point along the reaction coordinate, representing the bottleneck of a chemical reaction. youtube.com Ab initio methods can be used to locate the geometry and energy of the transition state for a specific reaction, such as the Michael addition of a nucleophile to the β-carbon of a crotonaldehyde derivative.

Calculating Reaction Barriers: The energy difference between the reactants and the transition state is the activation energy or reaction barrier. numberanalytics.com This value is critical for understanding the rate of a reaction. Ab initio calculations provide a means to compute these barriers, offering insights into the feasibility and kinetics of a reaction.

Mapping the Reaction Coordinate: By calculating the energy at various points along the reaction pathway, from reactants to products through the transition state, a reaction coordinate diagram can be constructed. This provides a visual representation of the energy changes that occur during a chemical transformation.

For example, in the reaction of a crotonaldehyde derivative with a nucleophile, ab initio calculations can elucidate the step-by-step mechanism, including the formation of intermediates and the energy profile of the entire process.

Transition-State Theory (TST) for Kinetic Parameter Predictions

Transition-State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. wikipedia.orglibretexts.org The theory is based on the concept of a quasi-equilibrium between the reactants and the activated complex (the transition state). wikipedia.org

By combining the results from ab initio or DFT calculations (specifically the energies of the reactants and the transition state) with the principles of statistical mechanics, TST can be used to predict key kinetic parameters: hope.edu

Rate Constants (k): The Eyring equation, a central equation in TST, relates the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡). youtube.com

Enthalpy of Activation (ΔH‡): This represents the difference in enthalpy between the transition state and the reactants.

Entropy of Activation (ΔS‡): This term reflects the change in disorder when the reactants form the transition state. wikipedia.org A negative ΔS‡ suggests a more ordered transition state, which is common in reactions where two molecules come together.

For reactions involving crotonaldehyde derivatives, TST allows researchers to move beyond a qualitative understanding of reactivity to a quantitative prediction of how fast a reaction will proceed under given conditions. This is invaluable for designing and optimizing synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical methods like DFT are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior. researchgate.netdntb.gov.ua

For crotonaldehyde derivatives, MD simulations are particularly useful for:

Conformational Analysis: Molecules are not static; they are constantly in motion, with bonds rotating and angles bending. MD simulations can explore the different conformations that a crotonaldehyde derivative can adopt in solution or in a biological environment. nih.gov This is especially important for flexible derivatives, where the conformational landscape can influence reactivity and biological activity.

Intermolecular Interactions: MD simulations can model the interactions between a crotonaldehyde derivative and its surrounding environment, such as solvent molecules or the active site of an enzyme. nih.gov This allows for the study of hydrogen bonding, van der Waals forces, and electrostatic interactions that play a crucial role in solvation and molecular recognition.

By simulating the system over time, MD can reveal the preferred binding modes of a crotonaldehyde derivative to a receptor or the structure of the solvent shell around the molecule.

Quantitative Structure-Reactivity Relationships (QSRR) and Electronic Descriptors

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity. chemrxiv.orgrsc.orgrsc.org These models are built using electronic descriptors, which are numerical values that quantify various aspects of a molecule's electronic structure. walisongo.ac.id

For a series of substituted crotonaldehyde derivatives, a QSRR study might involve:

Calculating Electronic Descriptors: Using DFT or other quantum chemical methods, a range of electronic descriptors are calculated for each derivative. These can include:

Atomic charges on specific atoms (e.g., the carbonyl carbon)

HOMO and LUMO energies

Dipole moment

Electronegativity and hardness

Measuring Reactivity: The reactivity of each derivative is measured experimentally. This could be the rate constant for a specific reaction.

Developing a QSRR Model: Statistical methods, such as multiple linear regression, are used to find a mathematical equation that relates the electronic descriptors to the observed reactivity.

A successful QSRR model can be used to predict the reactivity of new, unsynthesized crotonaldehyde derivatives, thereby guiding the design of molecules with desired properties.

Table 2: Hypothetical Electronic Descriptors and Reactivity for a Series of Crotonaldehyde Derivatives

| Derivative | Charge on Cβ | HOMO Energy (eV) | LUMO Energy (eV) | log(k) |

| 1 | +0.15 | -6.2 | -1.5 | 2.1 |

| 2 | +0.18 | -6.5 | -1.8 | 2.5 |

| 3 | +0.12 | -6.0 | -1.3 | 1.8 |

| 4 | +0.20 | -6.8 | -2.0 | 2.8 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal structure. nih.govresearchgate.netrsc.org The Hirshfeld surface is a three-dimensional surface that partitions the electron density in a crystal between different molecules.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts:

Hydrogen Bonds: These appear as distinct red regions on the dnorm surface, indicating close contacts.

van der Waals Interactions: These are typically represented by white or light blue areas.

π-π Stacking: In aromatic derivatives, this type of interaction can be visualized by analyzing the shape of the Hirshfeld surface.

Catalytic Applications Involving Crotonaldehyde Derivatives and Crotonaldehyde Based Systems

Development of Catalysts for Selective Hydrogenation of Crotonaldehyde (B89634) and its Derivatives

The selective hydrogenation of crotonaldehyde is a critical process in the chemical industry, primarily aimed at the production of crotyl alcohol, a valuable intermediate. chemcess.comacs.org The challenge lies in selectively reducing the carbonyl (C=O) group while preserving the carbon-carbon (C=C) double bond. digitellinc.com Various catalytic systems have been developed to achieve this selectivity, including supported metal and metal oxide catalysts, single-atom alloy catalysts, and the use of alternative hydrogen sources.

Supported Metal and Metal Oxide Catalysts

Supported metal and metal oxide catalysts have been extensively studied for the selective hydrogenation of crotonaldehyde. The choice of metal, support, and the interaction between them significantly influences catalytic activity and selectivity.

Gold-based catalysts, for instance, have demonstrated high selectivity in the hydrogenation of α,β-unsaturated aldehydes like crotonaldehyde. wikipedia.org Supported on metal oxides such as zirconia (ZrO₂) and zinc oxide (ZnO), gold catalysts can selectively hydrogenate the carbonyl group, leaving the C=C double bond intact. wikipedia.org Research has shown that on Au/ZrO₂ and Au/ZnO, a selectivity of 80% towards crotyl alcohol can be achieved at 5-10% conversion at 523 K. wikipedia.org The particle size of the gold nanoparticles also plays a role, with selectivity increasing as the particle size grows from approximately 2 to 5 nm. wikipedia.org Similarly, Au/CeO₂ catalysts have shown high selectivity in the gas phase, reaching 78% towards crotyl alcohol. researchgate.net

Iridium (Ir) catalysts modified with metal oxides have also proven effective. acs.orgelsevierpure.comacs.org The modification of Ir/SiO₂ with oxides like MoOₓ, WOₓ, NbOₓ, FeOₓ, and ReOₓ enhances both activity and selectivity towards crotyl alcohol under mild conditions (303 K, 0.8 MPa in water). acs.orgelsevierpure.com The most efficient among these was an Ir-MoOₓ/SiO₂ catalyst, which yielded 90% crotyl alcohol with a high turnover frequency (TOF) of 217 h⁻¹. acs.orgelsevierpure.com The mechanism involves the Ir metal generating hydride species from H₂ and the metal oxide promoting the adsorption of crotonaldehyde, thereby activating the aldehyde group. acs.orgelsevierpure.com

Bimetallic catalysts, such as Pt-Sn/SiO₂, have also been investigated. The addition of tin (Sn) to a platinum (Pt)/SiO₂ catalyst was found to increase the rate of formation of both butyraldehyde (B50154) and crotyl alcohol. unt.edu The selectivity towards crotyl alcohol was optimized at a specific Sn/(Ru+Sn) molar ratio in Ru-Sn/SiO₂ catalysts. capes.gov.br In contrast, Pt/SiO₂, Pt-Ag/SiO₂, and Pt-Cu/SiO₂ catalysts exclusively produced butyraldehyde. unt.edu

The support material itself can also play a crucial role. For instance, the interface between platinum and an active metal oxide like TiO₂ or CeO₂ is necessary for selective C=O bond hydrogenation. osu.edu

Table 1: Performance of Various Supported Catalysts in Crotonaldehyde Hydrogenation

| Catalyst | Support | Selectivity to Crotyl Alcohol (%) | Conversion (%) | Temperature (K) | Pressure (MPa) | Reference |

| Au | ZrO₂, ZnO | 80 | 5-10 | 523 | - | wikipedia.org |

| Au | CeO₂ | 78 | - | 393 | Atmospheric | researchgate.net |

| Ir-MoOₓ | SiO₂ | 90 (Yield) | - | 303 | 0.8 | acs.orgelsevierpure.com |

| Ir-ReOₓ | SiO₂ | >60 | - | 303 | 0.8 | acs.org |

| Ir-WOₓ | SiO₂ | >60 | - | 303 | 0.8 | acs.org |

| Ir-NbOₓ | SiO₂ | >60 | - | 303 | 0.8 | acs.org |

| Ir-FeOₓ | SiO₂ | >60 | - | 303 | 0.8 | acs.org |

| Pt-Sn | SiO₂ | Optimized at Sn/(Ru+Sn) ratio of 0.2-0.3 | - | - | - | capes.gov.br |

| Pt | SiO₂ | 0 | - | - | - | unt.edu |

| Pt-Ag | SiO₂ | 0 | - | - | - | unt.edu |

| Pt-Cu | SiO₂ | 0 | - | - | - | unt.edu |

Single-Atom Alloy Catalysis

Single-atom alloy (SAA) catalysts represent a newer class of materials for selective hydrogenation. acs.orgacs.org These catalysts consist of single, isolated atoms of an active metal dispersed within a more inert host metal. acs.org This unique structure can lead to enhanced activity and selectivity. aston.ac.uk

In the context of crotonaldehyde hydrogenation, PdCu single-atom alloys supported on Al₂O₃ have been studied. researchgate.netnih.gov By diluting the palladium (Pd) content in the copper (Cu) host, the catalytic activity of the Cu nanoparticles is accelerated. researchgate.netnih.gov The selectivity of these SAA catalysts is primarily governed by the Cu host surface, leading mainly to the formation of butanal, but at a significantly higher rate than with a monometallic Cu catalyst. researchgate.netnih.gov While low amounts of crotyl alcohol were observed, the primary products were butanal and its subsequent hydrogenation product, butanol. researchgate.netnih.gov

First-principles simulations have also explored various SAA catalysts on a copper host to enhance selectivity for C=O bond hydrogenation. acs.org Theoretical studies suggest that early transition metals (Ti, Zr, Hf), mid-transition metals (Cr, Mn), and late-transition metals (Rh, Ir, Ni, Pd, Pt) in a Cu(111) host are feasible to synthesize and could offer a pathway to improved selectivity for unsaturated alcohols. acs.org

Utilization of Alternative Hydrogen Sources (e.g., Formic Acid)

The use of alternative hydrogen sources, such as formic acid (HCOOH), offers a safer and more easily handled alternative to high-pressure molecular hydrogen. researchgate.netmdpi.com Formic acid can be decomposed to produce H₂ and CO₂. mdpi.com

Recent research has explored the gas-phase hydrogenation of crotonaldehyde using formic acid over rhenium (Re) and copper (Cu) catalysts supported on high-surface-area graphite. These reactions, conducted at 140°C and 180°C under ambient pressure, showed good conversion levels. Notably, the monometallic rhenium catalyst achieved the desired selectivity to crotyl alcohol when using formic acid as the hydrogen source, a result it could not achieve with pure hydrogen. Theoretical studies using Density Functional Theory (DFT) have helped to understand the different adsorption modes of crotonaldehyde, formic acid, and hydrogen on the metallic surfaces, explaining the observed differences in selectivity.

Role of Crotonaldehyde and its Derivatives in Cycloaddition Reactions as Substrates or Catalysts

Crotonaldehyde's structure, featuring a conjugated system of a double bond and a carbonyl group, makes it a suitable component in cycloaddition reactions. wikipedia.org It can act as a dienophile in Diels-Alder reactions, a fundamental process in organic synthesis for forming six-membered rings. chemcess.com

Furthermore, crotonaldehyde can participate in [2+2+1] cycloaddition reactions catalyzed by rhodium/cobalt heterobimetallic nanoparticles. science.gov In these reactions with alkynes, α,β-unsaturated aldehydes like crotonaldehyde serve as both a source of carbon monoxide (CO) and the alkene component, leading to the formation of 2-substituted cyclopentenones. science.gov

Crotonaldehyde as a Catalyst in Organic Transformations

Beyond its role as a substrate, crotonaldehyde and its derivatives can also function as catalysts in certain organic transformations, particularly in the realm of asymmetric catalysis.

Aldehyde-Mediated Asymmetric Catalysis

Chiral aldehyde catalysis is an emerging concept in asymmetric synthesis. nih.gov This strategy utilizes a chiral aldehyde to promote various enantioselective transformations. While research in this specific area using crotonaldehyde is still developing, the broader field of aldehyde-mediated catalysis provides a framework for its potential application. For instance, proline amide, which mimics the N-terminal proline residues in proteins, has been shown to catalyze the aldol (B89426) condensation of acetaldehyde (B116499) to form crotonaldehyde under physiologically relevant conditions. nih.gov This highlights the potential for aldehyde-derived species to act as catalysts.

The development of chiral aldehyde catalysts offers a direct method for synthesizing α-functionalized chiral amines without the need for protecting group manipulations. nih.gov Although achieving high efficiency and enantioselectivity remains a challenge, the combination of chiral aldehydes with other catalysts, such as nickel complexes, has shown promise in the α-functionalization of amino acid esters. nih.gov

Biomimetic Catalytic Systems Utilizing Aldehyde Functionality

Biomimetic catalysis draws inspiration from natural enzymatic processes to develop efficient and selective synthetic catalysts. nih.gov The aldehyde functionality, particularly within α,β-unsaturated aldehydes like crotonaldehyde, serves as a versatile platform for designing such systems. These systems often mimic the reaction mechanisms of enzymes, such as aldolases and transaminases, which utilize aldehyde or ketone groups to facilitate carbon-carbon bond formation and other transformations. nih.govnih.gov

A key strategy in biomimetic catalysis involves the formation of iminium ion intermediates. This approach is inspired by the mechanism of certain enzymes that use an amino acid residue, like proline, to react with a carbonyl compound. nih.gov The resulting iminium ion is a more reactive electrophile than the original aldehyde, enabling reactions to proceed under mild conditions.

One notable example involves the use of engineered enzymes to perform asymmetric Michael additions. The enzyme 4-oxalocrotonate tautomerase (4-OT), specifically its F50A mutant, has been shown to catalyze the addition of nitromethane (B149229) to various α,β-unsaturated aldehydes. nih.gov This reaction proceeds through an iminium ion intermediate formed between the N-terminal proline of the enzyme and the aldehyde substrate. nih.gov The result is the formation of γ-nitroaldehydes, which are valuable precursors to biologically important molecules like γ-aminobutyric acids, with high enantioselectivity. nih.gov

The versatility of the aldehyde group in crotonaldehyde and its derivatives is further highlighted in various condensation reactions. For instance, crotonaldehyde itself is produced via an aldol condensation of acetaldehyde. mdpi.comwikipedia.org This reactivity can be harnessed in biomimetic systems to create more complex molecules. The condensation of crotonaldehyde with diethyl ketone is a key step in the industrial synthesis of trimethylcyclohexenone, a precursor to Vitamin E. wikipedia.org

Furthermore, the principles of biomimetic catalysis extend to mimicking cofactors like pyridoxal (B1214274) phosphate (B84403) (PLP), which contains an essential aldehyde group. nih.govacs.org Synthetic catalysts designed to replicate the function of PLP can catalyze a range of transformations on amino acids and other amines. acs.orgresearchgate.net These catalysts typically feature an aldehyde group that reversibly forms a Schiff base with the amine substrate, activating it for subsequent reactions. nih.gov

The development of biomimetic systems based on the aldehyde functionality of molecules like crotonaldehyde demonstrates a powerful approach to catalysis, bridging the gap between biological and synthetic chemistry. nih.govacs.org These systems offer the potential for highly selective and efficient transformations under environmentally benign conditions.

Research Findings on Biomimetic Aldehyde Catalysis

| Catalyst System | Substrate(s) | Product(s) | Key Features |

| 4-Oxalocrotonate Tautomerase (F50A mutant) | α,β-Unsaturated Aldehydes, Nitromethane | γ-Nitroaldehydes | High enantioselectivity (up to >99:1 e.r.); Proceeds via an enzyme-bound iminium ion intermediate. nih.gov |

| Proline | Acetaldehyde | Crotonaldehyde | Biomimetic of aldolase (B8822740) enzymes; Forms an enamine intermediate. nih.gov |

| Chiral Pyridoxal Derivatives | Glycinate, N-diphenylphosphinyl imines | Chiral α,β-diamino acids | Mimics pyridoxal phosphate (PLP) cofactor; High yields and enantioselectivities. acs.org |

| Bridged Flavin Derivative | Alkyl and Aryl Aldehydes | Carboxylic Acids | Biomimetic oxidation; Uses aqueous hydrogen peroxide. bath.ac.uk |

Future Research Directions and Emerging Paradigms in Crotonaldehyde Derivative Chemistry

Integration of Artificial Intelligence and Machine Learning for Derivative Design and Reaction Prediction

Beyond derivative design, AI is being applied to predict the outcomes of chemical reactions involving crotonaldehyde (B89634). ijsetpub.com These predictive models can estimate reaction yields, pinpoint potential byproducts, and propose optimal reaction conditions. rjptonline.org This is especially beneficial for the intricate, multi-step synthesis of complex derivatives. A significant area of development is retrosynthesis, where AI algorithms work backward from a target molecule to identify feasible starting materials and synthetic routes. nih.govmdpi.com This data-driven approach is overcoming long-standing challenges in predicting synthesis routes, shifting the focus from labor-intensive work to creative problem-solving. iscientific.org

**Table 1: Applications of AI/ML in Crotonaldehyde Derivative Chemistry**

| Application Area | Description | Potential Impact |

| :--- | :--- | :--- |

| **Derivative Design** | Forecasting the physicochemical and biological properties of novel crotonaldehyde derivatives. | Accelerated discovery of functional molecules with customized properties. |

| **Reaction Prediction** | Predicting reaction outcomes, including yields and potential side products, and optimizing conditions.[ rjptonline.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqOuwB8gyzdQVN1mv2d_wQMJGGpQYSzt1sPIXgmCCOHJ0E-tsh-GyF-FSrwPGeQPZ_fHvGedz7TpEjvNo5zfaJktdjkSqQUUue_tASInDU9gcMBxxzZImPvEbNYpfyvkLrG0xO7naHZYDEfysJYSidCgsqWYnBh_WdVgc5cZMUwzMWFE0WU9vnj2t71GA_E65BxYBmj67-Nb0hZ3l3mrtWMESRDxLpeBeSW9aYSFy36g%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHLz9GnjM1mRm6ZPLmuo0aFCqqzgt4vkBsXcS7hE3d-8WzkX5dgjReWF0-JStqyJOu6QP46YcHUhdHMqTp8X1cMORYJ6O1ntyhQIsDEW7R0YN-CGo8BN4qZ6gYd-yu5O62K3QAahhki40wtUSk%3D)] | Enhanced efficiency and success rates of synthetic pathways. |

| **Retrosynthesis** | Identifying practical synthetic routes for complex target derivatives.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHLz9GnjM1mRm6ZPLmuo0aFCqqzgt4vkBsXcS7hE3d-8WzkX5dgjReWF0-JStqyJOu6QP46YcHUhdHMqTp8X1cMORYJ6O1ntyhQIsDEW7R0YN-CGo8BN4qZ6gYd-yu5O62K3QAahhki40wtUSk%3D)][ (https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZcFVksJsh6BgHP255S0tKlnIJkBWCIQPGnNpUaA8gJJZ7NrT3aaIW5cQvebu6MkJeGxUXcjx-fX9KffwAbTEb6d_Jo1t8k7PCjp6_IftwysVbNb2DhAXxf62fQ-DBrSJJ9i3qj7Vc_y3c7xBh4X63R4wf7VDQdE8qVDg%3D)][ iscientific.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEkU6h2TKx8-Qmi1psn5ziCfiySJnJji4d_O961FAGCuxhX9njkY9C-kaih4YvDMpqd167VbqkHhay0xLdfjnuCcLneDQmMPsbp44F9IpTehaV2HEhL084CG3Hk6Htz7z6iCdDZepo2xmGbc9nTg5EcAJRKJ2bpo1fJoQfFBJtjO9rMVkLR)] | Innovative and streamlined approaches to synthesizing new compounds. |Advanced In Situ and Operando Spectroscopic Techniques for Real-Time Reaction Monitoring

A deep understanding of reaction mechanisms is critical for optimizing the synthesis of crotonaldehyde derivatives. Advanced spectroscopic techniques that operate in situ (in the reaction mixture) and operando (under actual reaction conditions) are offering unparalleled views into these dynamic processes. researchgate.netnih.gov These methods enable the real-time monitoring of reactions, capturing data on kinetics, transient intermediates, and catalyst behavior. rsc.orgrsc.org

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy provide detailed information about the state of catalysts and the adsorption of reactants. rsc.orgacs.org For example, in situ studies on the hydrogenation of crotonaldehyde have revealed how the molecule adsorbs onto catalyst surfaces and how the catalyst's structure changes during the reaction. acs.org This mechanistic knowledge is crucial for designing more efficient and selective catalysts. Operando spectroscopy is particularly powerful as it directly correlates the catalyst's structure with its activity and selectivity under real-world conditions, bridging the gap between fundamental studies and industrial applications. researchgate.netresearchgate.net

Exploration of Novel Synthetic Pathways to Unprecedented Derivative Architectures

The continuous development of new synthetic methods is a cornerstone of chemical innovation. Researchers are actively exploring novel pathways to build complex and previously inaccessible molecular structures from crotonaldehyde. researchgate.netacs.org A major focus is on creating highly selective and efficient reactions that introduce specific functional groups and stereocenters with precision.

A key area of this exploration is asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze reactions. acs.orgrsc.org This approach allows for the synthesis of enantiomerically pure crotonaldehyde derivatives, which is vital for pharmaceutical and materials science applications. nih.govnih.gov For instance, chiral secondary amine catalysts have been successfully used in reactions like Friedel-Crafts alkylations and Michael additions with crotonaldehyde to produce key intermediates for natural product synthesis with high enantioselectivity. nih.gov Furthermore, emerging strategies like C-H activation are enabling the direct functionalization of the crotonaldehyde molecule in novel ways, opening up a vast, unexplored chemical space for new derivatives. researchgate.net

Development of Tunable and Responsive Crotonaldehyde Derivative Systems

There is a significant and growing interest in creating "smart" materials that can change their properties in response to external triggers. nih.gov The inherent reactivity of crotonaldehyde's aldehyde group and its conjugated double bond makes it an excellent building block for these stimuli-responsive systems. wikipedia.orgcelanese.com By incorporating specific functional groups, scientists can design crotonaldehyde derivatives that react to changes in their environment, such as pH, temperature, light, or the presence of certain chemicals. nih.gov

These tunable systems have a broad spectrum of potential uses. For example, polymers based on α,β-unsaturated carbonyl scaffolds, similar to crotonaldehyde, can be designed to respond to specific nucleophiles, enabling the creation of materials that can be selectively activated. rsc.org Polymers that alter their shape or solubility upon receiving a stimulus could be applied in targeted drug delivery, advanced sensors, or self-healing materials. rsc.orgrsc.org Another exciting frontier is the development of photoswitchable derivatives that can be toggled between different isomeric forms using light, with potential applications in molecular-scale electronics and high-density optical data storage. acs.org

**Table 2: Compound Names Mentioned in the Article**

| Compound Name |

| :--- |

| Crotonaldehyde |

| Sorbic acid |

| Trimethylhydroquinone |

| Vitamin E |

| Crotonic acid |

| 3-methoxybutanol |

| Crotonylidene diurea |

| 3-penten-2-ol (B74221) |

| Diethyl ketone |

| Trimethylcyclohexenone |Q & A

Q. What are the key physicochemical properties of crotonaldehyde critical for experimental design in toxicology studies?

Crotonaldehyde (C₄H₆O, IUPAC name: (2E)-but-2-enal) exhibits high reactivity due to its α,β-unsaturated aldehyde structure, which influences its electrophilic behavior and propensity to form DNA adducts . Key properties include:

- Molecular weight : 70.09 g/mol

- Water solubility : 150,000 mg/L at 20°C, facilitating environmental mobility .

- Bioconcentration factor (BCF) : 0.74, indicating low bioaccumulation potential in aquatic organisms . These properties inform dosing strategies in toxicokinetic studies and environmental exposure modeling.

Q. Which analytical methods are validated for quantifying crotonaldehyde in biological and environmental matrices?

- HPLC-MS/MS with DNPH derivatization : Provides high sensitivity (LOD: <0.0636 µg/m³) for airborne crotonaldehyde detection, suitable for occupational exposure studies .

- FTIR with oversampling data-driven spectral analysis (ODDSA) : Enables real-time, matrix-resistant detection in complex mixtures like cigarette smoke, with a resolution capable of distinguishing crotonaldehyde from co-eluting aldehydes .

- LC-MS/MS for urinary biomarkers : Quantifies metabolites like HMPMA and CMEMA to assess metabolic pathways and adduct formation .

Q. How does crotonaldehyde’s endogenous production influence experimental controls in mechanistic studies?

Crotonaldehyde is generated endogenously via lipid peroxidation, necessitating baseline measurements in control groups to differentiate exogenous vs. endogenous exposure effects . Studies must account for dietary and metabolic confounders (e.g., tobacco use, exercise-induced lipid oxidation) through stratified sampling .

Advanced Research Questions

Q. What experimental designs address contradictions in crotonaldehyde’s carcinogenicity data across species and exposure models?

Discrepancies arise from:

- Species-specific metabolism : Rodent models show hepatocellular carcinomas, but human epidemiological studies lack conclusive evidence due to co-exposure confounders (e.g., tobacco smoke) .

- Dose-response nonlinearity : Subchronic exposure studies in primates suggest threshold effects, contrasting with linear models in vitro . Methodological recommendations :

- Use isotopically labeled crotonaldehyde to track adduct formation in target tissues.

- Employ multi-omics (e.g., adductomics, transcriptomics) to identify mechanistic biomarkers .

Q. How can researchers validate surrogate biomarkers (e.g., HMPMA) for crotonaldehyde exposure in heterogeneous populations?

Q. What mechanistic insights explain crotonaldehyde’s dual role as a mutagen and a metabolic byproduct?

- Adduct formation : Crotonaldehyde’s α,β-unsaturated structure reacts with DNA bases (e.g., guanine), forming promutagenic lesions like 1,N²-propanodeoxyguanosine .

- Metabolic detoxification : Glutathione conjugation via GSTT1/GSTM1 enzymes reduces adduct burden, but polymorphisms increase susceptibility . Experimental approach : Use CRISPR-edited cell lines to isolate metabolic pathways in adduct repair studies.

Q. How do environmental matrices (e.g., soil, air) influence crotonaldehyde’s stability and experimental recovery rates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.